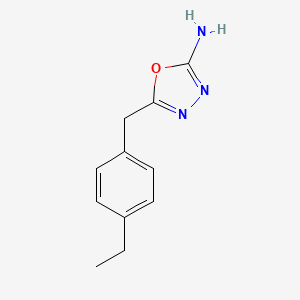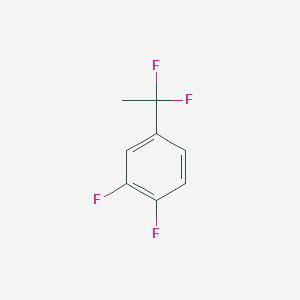
4-(1,1-Difluoroethyl)-1,2-difluorobenzene
Overview
Description
4-(1,1-Difluoroethyl)-1,2-difluorobenzene (DFEDB) is a compound that has been used in organic synthesis and pharmacological research. It has been used as an intermediate in the synthesis of several drugs and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis of Fluoroalkylated Compounds
Fluorinated compounds, such as 4-(1,1-Difluoroethyl)-1,2-difluorobenzene, are critical in various chemical synthesis processes due to their unique effects on the physical, chemical, and biological properties of molecules. Fluoroalkylation, involving the incorporation of fluorinated or fluoroalkylated groups into target molecules, has seen significant advancements. Environmentally friendly fluoroalkylation reactions have been developed, emphasizing the importance of water as a solvent or reactant in these processes. Such advancements underscore the ongoing efforts to develop new methods for mild, efficient, and environmentally benign fluoroalkylation, highlighting the field's potential for green chemistry advancements (Song et al., 2018).
Environmental Degradation and Toxicity
The environmental degradation and toxicity of fluoroalkyl chemicals, which include compounds like 4-(1,1-Difluoroethyl)-1,2-difluorobenzene, have been a subject of extensive research. These chemicals are persistent in the environment and can degrade into potentially harmful byproducts. Comprehensive studies have been conducted to understand their environmental fate, degradation pathways, and the impact on ecosystems. Advanced oxidation processes (AOPs) have been used to treat water contaminated with such compounds, with research focusing on understanding the kinetics, mechanisms, and biotoxicity of the degradation byproducts (Qutob et al., 2022).
properties
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSTHWDLRVFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



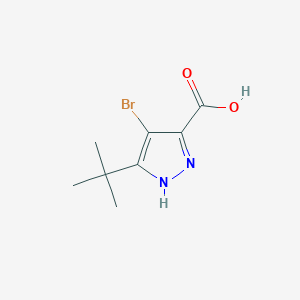

![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)
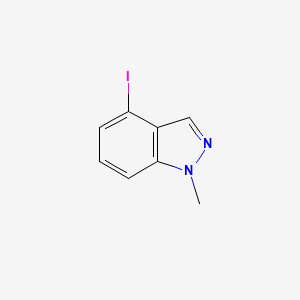

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)


![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)
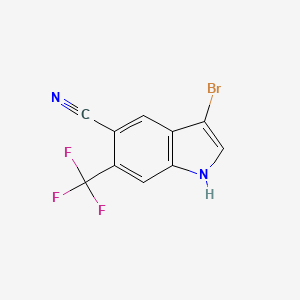
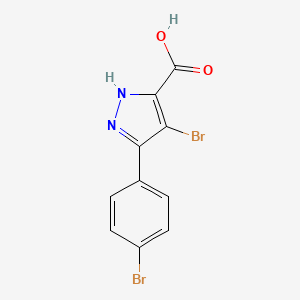
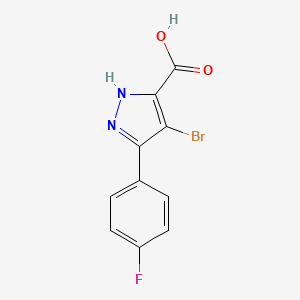
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
